molecular formula C16H22BrNO B8176538 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine

1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine

Cat. No.: B8176538
M. Wt: 324.26 g/mol
InChI Key: FBKIOXSKWJZWGR-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine is an organic compound that features a piperidine ring substituted with a benzyl group, which is further substituted with a bromine atom and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine typically involves multiple steps:

    Bromination: The starting material, 2-(cyclopropylmethoxy)benzyl alcohol, undergoes bromination to introduce the bromine atom at the 3-position.

    Piperidine Introduction: The brominated intermediate is then reacted with piperidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the benzyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(cyclopropylmethoxy)benzene: Similar structure but lacks the piperidine ring.

    1-Bromo-3-methylbutane: Similar brominated compound but with a different alkyl group.

    1-Benzyl-3-bromo-2-(cyclopropylmethoxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)piperidine is unique due to the presence of both the piperidine ring and the cyclopropylmethoxy group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c17-15-6-4-5-14(11-18-9-2-1-3-10-18)16(15)19-12-13-7-8-13/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKIOXSKWJZWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C(=CC=C2)Br)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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